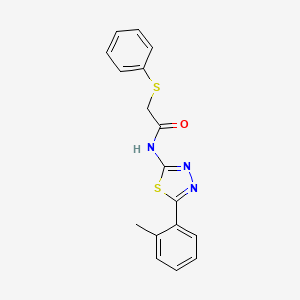

2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

The synthesis of 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-amino-5-(o-tolyl)-1,3,4-thiadiazole with phenylthioacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Formation of the Phenylthio Substituent

The phenylthio group at position 2 is typically introduced through nucleophilic substitution. For example:

-

Chloro Group Substitution : If the thiadiazole initially has a chloro group at position 2, it can react with phenylthiol (C₆H₅SH) in the presence of a base (e.g., pyridine) to form the phenylthio derivative .

-

Mechanism : The sulfur atom in the thiadiazole ring activates the chloro group for nucleophilic attack, facilitating substitution .

Acetamide Group Formation

The acetamide group at position 2 is synthesized via amide bond formation:

-

Coupling Reagents : Reactions involving carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt) to link the thiadiazole amine with acylating agents (e.g., acetyl chloride) .

-

Synthesis Example : Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with phenylacetic acid derivatives using EDC/HOBt in acetonitrile .

Phenylthio Group

-

Oxidation : The phenylthio group can oxidize to sulfoxide or sulfone under oxidizing conditions (e.g., H₂O₂, peracetic acid).

-

Nucleophilic Substitution : Activation of the sulfur atom may enable substitution with other nucleophiles (e.g., amines, alcohols).

Acetamide Group

-

Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions.

-

Amide Bond Cleavage : Enzymatic or chemical cleavage (e.g., using hydrazine) to yield the corresponding amine.

Thiadiazole Ring Reactivity

-

Ring-Opening Reactions : Uncommon under standard conditions but possible under extreme pH or oxidative stress.

-

Electrophilic Substitution : The sulfur atom in the thiadiazole may direct electrophilic substitution at position 5 (o-tolyl-substituted).

Research Findings on Related Compounds

-

Anticancer Activity : Thiadiazole derivatives with phenylthio and acetamide groups exhibit cytotoxic effects, potentially through VEGFR-2 inhibition .

-

Antimicrobial Properties : Thiadiazole rings with substituents like o-tolyl may enhance interactions with microbial targets .

-

Structural Modifications : Substituents at position 5 (e.g., o-tolyl) influence biological activity, with bulky groups often improving potency .

Potential Reaction Implications

The compound’s reactivity highlights its utility in medicinal chemistry:

-

Drug Design : The phenylthio and acetamide groups provide sites for further functionalization.

-

Metabolic Stability : The thiadiazole ring’s resistance to hydrolysis suggests potential for in vivo applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has shown potential in various pharmacological studies:

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds with the thiadiazole moiety can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans and Aspergillus niger . For instance, derivatives with halogen substituents on the phenyl ring have shown enhanced antibacterial activity.

- Anticancer Properties : Thiadiazole derivatives are being investigated for their anticancer effects. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways . Some studies report that compounds similar to 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide inhibit tumor growth in vitro by inducing apoptosis in cancer cells.

- Antiparasitic Activity : The compound's structural features suggest potential activity against parasitic infections. Thiadiazole derivatives have been linked to treatments for diseases such as Chagas disease and sleeping sickness due to their ability to disrupt parasite metabolism .

Material Science Applications

Thiadiazole compounds are also being explored for their utility in material science:

- Conductive Polymers : The incorporation of thiadiazole units into polymers can enhance their electrical conductivity. This property is essential for developing advanced materials for electronic devices .

- Sensors : Due to their electronic properties, thiadiazole derivatives are being studied for use in sensor technologies. Their ability to interact with various analytes makes them suitable candidates for detecting environmental pollutants or biological markers.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that the compound induced significant cytotoxicity. Mechanistic studies revealed that it interfered with DNA synthesis and cell cycle progression, leading to increased apoptosis rates in treated cells .

Wirkmechanismus

The mechanism of action of 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:

2-amino-5-(o-tolyl)-1,3,4-thiadiazole: A precursor in the synthesis of the target compound.

2-(methylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide: A similar compound with a methylthio group instead of a phenylthio group, which may exhibit different chemical and biological properties.

2-(phenylthio)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide: A structural isomer with a p-tolyl group instead of an o-tolyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Biologische Aktivität

2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H19N3OS2

- Molecular Weight : 369.5 g/mol

- CAS Number : 394237-64-0

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. The compound this compound has shown promising results in inducing apoptosis in cancer cells.

-

Cytotoxic Effects :

- A study assessed the cytotoxic activity of related thiadiazole compounds against human cancer cell lines such as HT-29 (colon), A431 (skin), and PC3 (prostate). The results indicated significant cytotoxicity with IC50 values ranging from 0.74 to 10 μg/mL across different lines .

- In particular, derivatives containing a phenyl urea warhead demonstrated enhanced antiproliferative effects, with compound 9e exhibiting the highest cytotoxicity against A431 cells, inducing apoptosis via upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

-

Mechanisms of Action :

- The mechanism involves inhibition of key signaling pathways associated with cell survival and proliferation. For instance, compound 9e inhibited the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .

- Furthermore, compounds derived from the thiadiazole scaffold have been shown to induce apoptosis by activating caspases in various cancer cell lines, suggesting a potential pathway for therapeutic intervention .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural components. The presence of specific substituents on the phenyl ring significantly affects their cytotoxic potency:

| Compound | Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|---|

| Compound 9e | A431 | <0.5 | Apoptosis induction via Bax/Bcl-2 modulation |

| Compound 4b | MCF7 | <1.0 | Caspase activation (caspases 3 & 9) |

| Compound 4c | SKNMC | <1.5 | Apoptosis via caspase pathway |

Case Studies

-

Antiproliferative Activity :

- A recent study synthesized a series of thiadiazole derivatives and evaluated their activity against MCF7 and HCT116 cell lines. Compounds exhibited varying degrees of antiproliferative effects; notably, those with halogen substitutions demonstrated enhanced activity due to increased electron-withdrawing effects that stabilize the active conformation necessary for interaction with target proteins .

-

In Vivo Studies :

- Although most studies focus on in vitro assessments, preliminary in vivo studies suggest that these compounds can effectively inhibit tumor growth in animal models, indicating their potential for further development into therapeutic agents.

Eigenschaften

IUPAC Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)16-19-20-17(23-16)18-15(21)11-22-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKJNSBPMBMUJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.